molecular formula C11H11F3O2 B8525089 2-Isopropyl-4-trifluoromethyl-benzoic acid

2-Isopropyl-4-trifluoromethyl-benzoic acid

Cat. No. B8525089
M. Wt: 232.20 g/mol
InChI Key: UNGKLZNVSLKXPZ-UHFFFAOYSA-N
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Patent
US09067911B2

Procedure details

In analogy to the procedure described for the synthesis of example B.10, the title compound was prepared from 2-iodo-4-trifluoromethyl-benzoic acid methyl ester and 2-propyl zinc bromide followed by saponification with sodium hydroxide. MS (m/e): 231.0 (M−H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:5]=1I.[Br-].[CH3:17][CH:18]([Zn+])[CH3:19].[OH-].[Na+]>>[CH:18]([C:5]1[CH:6]=[C:7]([C:10]([F:13])([F:12])[F:11])[CH:8]=[CH:9][C:4]=1[C:3]([OH:2])=[O:15])([CH3:19])[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C(F)(F)F)I)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].CC(C)[Zn+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In analogy to the procedure described for the synthesis of example B.10

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C(=O)O)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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